1-(Difluoromethoxy)naphthalene-5-carboxylic acid
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Overview
Description
1-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-5-carboxylic acid typically involves several steps, including the introduction of the difluoromethoxy group and the carboxylation of the naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. This is followed by carboxylation reactions to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-5-carboxylic acid can be compared with other similar compounds such as:
1-(Methoxy)naphthalene-5-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.
Naphthalene-5-carboxylic acid: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C12H8F2O3 |
---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-6-2-3-7-8(10)4-1-5-9(7)11(15)16/h1-6,12H,(H,15,16) |
InChI Key |
RNGARLSMOLMQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)O |
Origin of Product |
United States |
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